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Compound of Interest

Compound Name: C16-Ceramide-d31

Cat. No.: B11939212

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the
analysis of C16-Ceramide (Cer[NS] d18:1/16:0) in the context of skin lipidomics. The protocols
detailed herein are intended to offer standardized procedures for the accurate quantification
and characterization of this critical lipid molecule, which plays a pivotal role in skin barrier
function and cellular signaling pathways.

Introduction to C16-Ceramide in SKkin

Ceramides are a major class of sphingolipids found in the stratum corneum, the outermost
layer of the epidermis. They are essential for maintaining the skin's barrier function, preventing
water loss, and protecting against environmental insults. C16-Ceramide, which consists of a
sphingosine backbone N-acylated with a 16-carbon saturated fatty acid (palmitic acid), is one
of the most abundant ceramide species in the human stratum corneum.

Beyond its structural role, C16-Ceramide is a bioactive molecule implicated in various cellular
signaling pathways that regulate keratinocyte differentiation, proliferation, and apoptosis.
Dysregulation of C16-Ceramide levels has been associated with skin disorders such as atopic
dermatitis and psoriasis. Therefore, accurate and reliable methods for the analysis of C16-
Ceramide are crucial for both basic research and the development of novel dermatological
therapies.
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Quantitative Data Summary

The following table summarizes the reported concentrations of C16-Ceramide (Cer[NS]
d18:1/16:0) in the stratum corneum of healthy human skin from various lipidomics studies.
These values can serve as a reference for baseline levels in experimental research.

C16-Ceramide
Concentration

Study Reference Analytical Method Sample Site
(pmol/mg stratum
corneum)
Masukawa et al.
NPLC-ESI-MS Inner Forearm 15.3+4.2
(2009)[1]
] ~10-20% of total NS-
lida et al. (2022)[2] LC/MS/MS Inner Forearm

Ceramides

) Variable, a major
Boireau-Adameczyk

LC/MS Not Specified component of NS-
et al. (2014) .
Ceramides
Variable, a major
Tanes et al. (2017) UPLC-MS Not Specified component of NS-

Ceramides

Note: Direct comparison of absolute values across different studies should be done with
caution due to variations in analytical methodologies, sample collection, and normalization
strategies.

Experimental Protocols

This section provides detailed protocols for the extraction and analysis of C16-Ceramide from
human stratum corneum samples using Liquid Chromatography-Mass Spectrometry (LC-
MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-
Mass Spectrometry (GC-MS).

Experimental Workflow Overview
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Fig. 1: General workflow for C16-Ceramide analysis.

Protocol 1: LC-MS/MS for Absolute Quantification of
C16-Ceramide

This method is the gold standard for sensitive and specific quantification of individual ceramide

species.
1. Materials and Reagents:

 Stratum corneum tape strips
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Chloroform, Methanol, Water (HPLC grade)

Formic acid

Ammonium formate

C16-Ceramide (Cer[NS] d18:1/16:0) analytical standard

Deuterated C16-Ceramide (e.g., C16-Ceramide-d7) as an internal standard (IS)

LC-MS/MS system (e.g., Triple Quadrupole)

. Sample Preparation (Lipid Extraction):

Cut the tape strips into small pieces and place them in a glass vial.

Add a known amount of the deuterated internal standard solution to each sample.

Add 2 mL of a chloroform:methanol (1:2, v/v) mixture.

Vortex thoroughly for 1 minute.

Add 0.5 mL of chloroform and vortex again.

Add 0.5 mL of water and vortex for 1 minute.

Centrifuge at 2000 x g for 10 minutes to separate the phases.

Carefully collect the lower organic phase containing the lipids into a new glass vial.

Dry the lipid extract under a gentle stream of nitrogen.

Reconstitute the dried lipids in a known volume of the initial mobile phase (e.g., 100 pL).

. LC-MS/MS Analysis:

LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 um particle size)

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
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» Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM
ammonium formate

e Gradient Elution:

0-2 min: 60% B

o

[¢]

2-12 min: Linear gradient to 100% B

12-17 min: Hold at 100% B

[¢]

[e]

17.1-20 min: Return to 60% B and equilibrate
e Flow Rate: 0.3 mL/min
e Injection Volume: 5 uL
e Mass Spectrometry (Positive ESI mode):
o lon Source Temperature: 350 °C
o Capillary Voltage: 3.5 kV
o Multiple Reaction Monitoring (MRM) Transitions:
» C16-Ceramide: Precursor ion [M+H]+ at m/z 538.5 -> Product ion at m/z 264.3
» C16-Ceramide-d7 (IS): Precursor ion [M+H]+ at m/z 545.5 -> Product ion at m/z 264.3
4. Quantification:
o Generate a calibration curve using the analytical standard of C16-Ceramide.

o Calculate the concentration of C16-Ceramide in the samples by comparing the peak area
ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: HPTLC for Ceramide Class Separation
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HPTLC is a cost-effective method for separating different ceramide classes and providing a
semi-quantitative overview of the ceramide profile.

1. Materials and Reagents:

e HPTLC silica gel 60 plates

 Lipid extract (from Protocol 1)

o Ceramide standards mixture (including Cer[NS])

» Developing solvents: Chloroform, Methanol, Acetic acid
 Visualization reagent: 10% Copper (lIl) sulfate in 8% phosphoric acid
2. HPTLC Procedure:

o Apply 5-10 uL of the lipid extract and ceramide standards as narrow bands onto the HPTLC
plate.

e Develop the plate in a pre-saturated HPTLC chamber with a developing solvent system. A
common system for separating ceramide classes is a two-step development:

o First development: Chloroform:Methanol:Acetic acid (190:9:1, v/v/v) up to the middle of the
plate.

o Second development: Chloroform:Methanol:Acetic acid (190:9:1, v/v/v) up to the top of the
plate.

o After development, dry the plate thoroughly.
o Spray the plate evenly with the copper sulfate visualization reagent.
e Heat the plate at 160-180 °C for 10-15 minutes until the lipid spots appear as dark bands.

» Image the plate and perform densitometric analysis to semi-quantify the ceramide classes
based on the intensity of the bands compared to the standards.
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Protocol 3: GC-MS for Fatty Acid Composition of
Ceramides

This method is used to determine the fatty acid composition of the total ceramide fraction after
hydrolysis and derivatization.

1. Materials and Reagents:
 Lipid extract (from Protocol 1)
e Methanolic HCI (1.25 M)

e Hexane

o Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%
Trimethylchlorosilane (TMCS)

¢ GC-MS system with a capillary column (e.g., HP-5MS)
2. Sample Preparation (Hydrolysis and Derivatization):
e Dry the lipid extract under nitrogen.

e Add 1 mL of 1.25 M methanolic HCI and heat at 80 °C for 2 hours to hydrolyze the ceramides
into fatty acid methyl esters (FAMES) and sphingoid bases.

 After cooling, add 1 mL of hexane and 1 mL of water, and vortex.

o Collect the upper hexane layer containing the FAMEs.

o Dry the hexane extract under nitrogen.

e To the dried FAMEs, add 50 pL of BSTFA + 1% TMCS and 50 pL of pyridine.
e Heat at 60 °C for 30 minutes to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:
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« Injector Temperature: 280 °C
e Oven Temperature Program:
o Initial temperature: 150 °C, hold for 2 minutes
o Ramp: 10 °C/min to 320 °C
o Hold: 10 minutes at 320 °C
o Carrier Gas: Helium at a constant flow of 1 mL/min
o MS Detector: Electron ionization (EIl) at 70 eV, scanning from m/z 50 to 650.
4. Data Analysis:

« ldentify the FAME-TMS derivatives based on their retention times and mass spectra by
comparing with a standard library (e.g., NIST).

e The relative abundance of each fatty acid, including palmitic acid (C16:0), can be determined
from the peak areas.

C16-Ceramide Signaling Pathways in Keratinocytes

C16-Ceramide is a key signaling molecule in keratinocytes, influencing the critical processes of
apoptosis (programmed cell death) and terminal differentiation. Understanding these pathways
is essential for developing targeted therapies for skin diseases.

C16-Ceramide Induced Apoptosis in Keratinocytes

Increased levels of C16-Ceramide can trigger apoptosis in keratinocytes, a process crucial for
tissue homeostasis and the removal of damaged cells.[3][4] The signaling cascade involves the
activation of specific cellular machinery leading to cell death.[5]
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Fig. 2: C16-Ceramide induced apoptosis pathway.

C16-Ceramide in Keratinocyte Terminal Differentiation

C16-Ceramide also plays a role in the terminal differentiation of keratinocytes, the process by
which these cells mature to form the protective stratum corneum.[6][7] This involves the
activation of specific transcription factors and the expression of differentiation-specific proteins.

[8]
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Fig. 3: C16-Ceramide’s role in differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

+ 1. Comprehensive quantification of ceramide species in human stratum corneum - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b11939212?utm_src=pdf-body-img
https://www.benchchem.com/product/b11939212?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2724059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2724059/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11939212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

2. Whole picture of human stratum corneum ceramides, including the chain-length diversity
of long-chain bases - PMC [pmc.ncbi.nim.nih.gov]

3. Apoptosis occurs via the ceramide recycling pathway in human HaCaT keratinocytes -
PubMed [pubmed.nchbi.nlm.nih.gov]

4. Decreased phospholipase D (PLD) activity in ceramide-induced apoptosis of human
keratinocyte cell line HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]
6. Ceramide signaling in mammalian epidermis - PMC [pmc.ncbi.nlm.nih.gov]

7. Konjac Ceramide (kCer)-Mediated Signal Transduction of the Sema3A Pathway Promotes
HaCaT Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

8. Keratinocyte differentiation is induced by cell-permeant ceramides and its proliferation is
promoted by sphingosine - PubMed [pubmed.nchbi.nlm.nih.gov]

To cite this document: BenchChem. [Analysis of C16-Ceramide in Skin Lipidomics:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11939212#methods-for-analyzing-c16-ceramide-in-
skin-lipidomics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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